molecular formula C21H19N3O3 B10938934 6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938934
M. Wt: 361.4 g/mol
InChI Key: XSTBOUYFLVNNRH-UHFFFAOYSA-N
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Description

6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a furan ring, a mesityl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-N~4~-MESITYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the mesityl group and the isoxazolo[5,4-b]pyridine core imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-11-8-12(2)19(13(3)9-11)23-20(25)15-10-16(17-6-5-7-26-17)22-21-18(15)14(4)24-27-21/h5-10H,1-4H3,(H,23,25)

InChI Key

XSTBOUYFLVNNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4)C

Origin of Product

United States

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